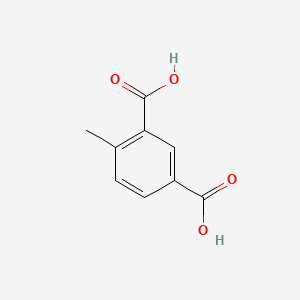

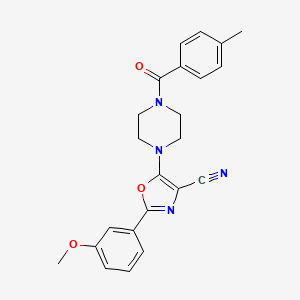

3-(3-(2-ethylpiperidin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-(2-ethylpiperidin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione, also known as EPPQ, is a chemical compound that has been extensively studied in recent years due to its potential as a therapeutic agent. EPPQ belongs to the class of quinazoline derivatives and has been shown to exhibit a range of biological activities.

Applications De Recherche Scientifique

Natural Product Derivation and Chemical Synthesis:

- Quinazolin-4-one Derivatives from Streptomyces Isolates: Quinazoline derivatives, including 1H-quinazolin-4-one, have been isolated from Streptomyces sp. These compounds, although they showed no significant activity against various microalgae, fungi, yeast, and bacteria, are of interest due to their unique structures (Maskey et al., 2004).

- Synthetic Approaches to Quinazoline Derivatives: A comparative study was conducted on different synthetic methods to create 1-arylmethylenepyrazino[2,1-b]quinazoline-3,6-diones, demonstrating various approaches to synthesizing quinazoline derivatives (Cledera et al., 1998).

Pharmacological Research:

- Hypotensive Agents: Certain quinazoline dione derivatives have been synthesized and tested for their hypotensive activities, indicating the potential of these compounds in developing new blood pressure-lowering drugs (Eguchi et al., 1991).

- Antitumor Activity: Some quinazoline-2,4(1H,3H)-diones significantly inhibited the in vitro growth of various human tumor cell lines, suggesting their potential use in cancer therapy (Zhou et al., 2013).

Chemical Synthesis and Environmental Impact:

- Solvent-Free Synthesis Using Carbon Dioxide: An eco-friendly, solvent-free synthesis method for quinazoline-2,4(1H,3H)-diones was developed using carbon dioxide, highlighting the potential for sustainable chemical processes (Mizuno et al., 2007).

- Chemical Fixation of CO2: The fixation of CO2 into 2-aminobenzonitriles to synthesize quinazoline-2,4(1H,3H)-dione derivatives offers a green and sustainable approach in pharmaceutical synthesis (Vessally et al., 2017).

Green Chemistry and Synthesis Optimization:

- Synthesis in Water without Catalysts: A novel method was discovered for synthesizing quinazoline-2,4(1H,3H)-diones in water without any catalysts, demonstrating a more environmentally friendly approach (Ma et al., 2013).

- Catalytic Synthesis Using Cesium Carbonate: An efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives using cesium carbonate as a catalyst was developed (Patil et al., 2008).

Antimicrobial Research:

- Antimicrobial Activity: A synthesized quinazolinone compound showed significant antimicrobial activity against various microorganisms, indicating its potential for developing new antimicrobial agents (Usifoh & Ukoh, 2002).

Propriétés

IUPAC Name |

3-[3-(2-ethylpiperidin-1-yl)propyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-2-14-8-5-6-11-20(14)12-7-13-21-17(22)15-9-3-4-10-16(15)19-18(21)23/h3-4,9-10,14H,2,5-8,11-13H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZCXQOQDCFORO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CCCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(2-ethylpiperidin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2808382.png)

![2-[Bis(4-chlorophenyl)methyl]benzotriazole](/img/structure/B2808385.png)

![6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2808391.png)

![1-(4-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2808395.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2808398.png)

![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808401.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2808404.png)